molecular formula C7H13N B2904254 (1R,6R)-7-Azabicyclo[4.2.0]octane CAS No. 1807941-12-3

(1R,6R)-7-Azabicyclo[4.2.0]octane

Cat. No.: B2904254
CAS No.: 1807941-12-3
M. Wt: 111.188
InChI Key: OQDPEXFDRKDVPE-RNFRBKRXSA-N
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Description

(1R,6R)-7-Azabicyclo[420]octane is a bicyclic compound featuring a nitrogen atom within its ring structure

Mechanism of Action

Mode of Action

The mode of action of (1R,6R)-7-Azabicyclo[42It’s known that the compound exhibits a high enantioselectivity . This suggests that it may interact with its targets in a highly specific manner, leading to changes at the molecular level.

Biochemical Pathways

The specific biochemical pathways affected by (1R,6R)-7-Azabicyclo[42It’s known that molecules with trans-fused bicyclo[330]octane ring systems, which are structurally similar to (1R,6R)-7-Azabicyclo[420]octane, have been synthesized and used in the creation of various natural products . This suggests that (1R,6R)-7-Azabicyclo[4.2.0]octane may also interact with similar biochemical pathways.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. For instance, the intermolecular [2+2] photocycloaddition reaction of typical cyclic α, β-unsaturated enones, such as 2-cyclohexenone, with olefins was performed in moderate to good yields (42-82%) and with high enantioselectivity (82%-96% ee) . This suggests that environmental factors such as light and temperature could potentially influence the action of this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,6R)-7-Azabicyclo[4.2.0]octane typically involves the following steps:

    Cyclization Reactions: One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For example, starting from a suitable amino alcohol, cyclization can be induced using strong acids like hydrochloric acid or sulfuric acid.

    Reductive Amination: Another approach is the reductive amination of a bicyclic ketone with an amine, using reducing agents such as sodium borohydride or lithium aluminum hydride.

Industrial Production Methods

Industrial production of this compound may involve large-scale cyclization reactions using optimized conditions to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(1R,6R)-7-Azabicyclo[4.2.0]octane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a catalyst such as palladium on carbon, resulting in the formation of saturated bicyclic amines.

    Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom or other reactive sites within the bicyclic structure, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride, hydrogen gas with palladium on carbon.

    Nucleophiles: Alkyl halides, acyl chlorides.

Major Products

    Oxidation Products: Ketones, carboxylic acids.

    Reduction Products: Saturated bicyclic amines.

    Substitution Products: Alkylated or acylated derivatives of the bicyclic amine.

Scientific Research Applications

Chemistry

In chemistry, (1R,6R)-7-Azabicyclo[420]octane is used as a building block for the synthesis of more complex molecules

Biology and Medicine

In biology and medicine, this compound has been investigated for its potential as a pharmacophore in drug design. Its bicyclic structure can interact with biological targets in unique ways, making it a candidate for the development of new therapeutic agents.

Industry

In the industrial sector, (1R,6R)-7-Azabicyclo[4.2.0]octane can be used in the synthesis of specialty chemicals and materials. Its structural properties may impart desirable characteristics to polymers and other materials.

Comparison with Similar Compounds

Similar Compounds

    (1R,6S)-2-Azabicyclo[4.2.0]octane: This compound differs in the stereochemistry at the nitrogen atom, which can significantly alter its chemical and biological properties.

    Bicyclo[2.2.2]octane Derivatives: These compounds share a similar bicyclic framework but differ in the size and connectivity of the rings, leading to different reactivity and applications.

Uniqueness

(1R,6R)-7-Azabicyclo[4.2.0]octane is unique due to its specific stereochemistry and the presence of a nitrogen atom within the bicyclic structure. This configuration can result in distinct chemical reactivity and biological activity compared to other bicyclic compounds.

Properties

IUPAC Name

(1R,6R)-7-azabicyclo[4.2.0]octane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N/c1-2-4-7-6(3-1)5-8-7/h6-8H,1-5H2/t6-,7-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQDPEXFDRKDVPE-RNFRBKRXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2C(C1)CN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC[C@@H]2[C@H](C1)CN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

111.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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